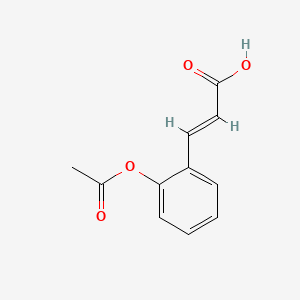

(3-Ethoxy-4-methoxyphenyl)methanamine

Vue d'ensemble

Description

The compound "(3-Ethoxy-4-methoxyphenyl)methanamine" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with methoxy and ethoxy groups attached to a phenyl ring, which can provide insights into the chemical behavior and properties of similar compounds. For instance, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine involves a condensation reaction and is characterized using various spectroscopic techniques . Another related compound, 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one, is synthesized from 4-methoxy-2-hydroxyacetophenone and characterized by X-ray diffraction, indicating its dimeric and crystalline nature .

Synthesis Analysis

The synthesis of related compounds involves condensation reactions and the use of specific reagents and catalysts. For example, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine is achieved through a polyphosphoric acid condensation route . Similarly, the synthesis of various dicarboxylic acid amides and diamides is based on the condensation of nonaromatic amines with ethyl N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}oxamate . These methods highlight the importance of choosing appropriate starting materials and catalysts to achieve the desired compounds.

Molecular Structure Analysis

The molecular structure of compounds with methoxy and ethoxy groups on a phenyl ring can be complex, as evidenced by the crystal structure analysis of 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one, which forms a dimer and crystallizes in the triclinic class . The presence of hydrogen bonds and the specific cell parameters provide insights into the intermolecular interactions and stability of such compounds.

Chemical Reactions Analysis

The chemical reactions involving methoxy and ethoxy substituted phenyl rings can lead to a variety of products. For instance, the reaction of [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine with ethyl N-aryloxamates results in the synthesis of N-aryloxamides . These reactions are typically characterized by their selectivity and the ability to form specific bonds under controlled conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxy and ethoxy substituted phenyl compounds can be deduced from their synthesis and structural analysis. For example, the dimeric nature and crystalline form of 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one suggest a certain degree of rigidity and stability, which can influence its melting point, solubility, and other physical properties . The spectroscopic characterization, such as FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry, provides detailed information about the functional groups and molecular framework of these compounds .

Applications De Recherche Scientifique

Synthesis and Spectral Analysis

- Novel Coumarin Derivative Synthesis : A study by Dekić et al. (2020) reported the synthesis of a novel coumarin derivative, involving the reaction of (4-methoxyphenyl)methanamine with 4-chloro-3-nitrocoumarin, providing insights into new applications in chemical synthesis and spectral analysis (Dekić et al., 2020).

Chemical Structure and Properties

Structural and Electronic Properties of Schiff Bases : Research by Ani et al. (2021) explored the structural and electronic properties of Schiff bases derived from (4-methoxyphenyl)methanamine, contributing to our understanding of their potential applications in material science, particularly in optical properties and nonlinear optical (NLO) materials (Ani et al., 2021).

Crystallographic Analysis : The study by El Glaoui et al. (2010) on the crystal structure of a compound derived from (2-methoxyphenyl)methanamine revealed intricate details of molecular interactions and spatial orientation, which is crucial in the field of crystallography and molecular design (El Glaoui et al., 2010).

Synthesis of Novel Compounds

Synthesis of Dicarboxylic Acid Amides and Diamides : Aghekyan et al. (2018) reported the synthesis of various amides and diamides using (4-methoxyphenyl)methanamine, demonstrating its versatility in organic synthesis and potential applications in developing new compounds (Aghekyan et al., 2018).

Development of Pharmaceutical Agents : Thomas et al. (2010) synthesized a series of quinoline derivatives using a compound structurally related to (4-methoxyphenyl)methanamine. These derivatives exhibited significant antimicrobial activities, highlighting the potential of such compounds in pharmaceutical research (Thomas et al., 2010).

Methodological Developments

High-Performance Liquid Chromatography : Scheinin et al. (1983) utilized a derivative of (3-Ethoxy-4-methoxyphenyl)methanamine as an internal standard in a novel HPLC method, demonstrating the compound's utility in improving analytical methodologies (Scheinin et al., 1983).

Transfer Hydrogenation Reactions : Karabuğa et al. (2015) explored the use of a (4-Phenylquinazolin-2-yl)methanamine derivative in transfer hydrogenation reactions, offering new perspectives in catalysis and synthetic chemistry (Karabuğa et al., 2015).

Safety and Hazards

“(3-Ethoxy-4-methoxyphenyl)methanamine” is considered hazardous. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mécanisme D'action

Target of Action

For instance, 4-Methoxyphenethylamine, a compound with similar structure, is known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .

Mode of Action

For example, methenamine, a compound with a similar methoxy group, is hydrolyzed to formaldehyde in acidic environments, which is considered to be highly bactericidal .

Biochemical Pathways

For instance, methenamine is involved in the urinary tract antiseptic pathway . Additionally, compounds with methoxy and ethoxy groups on a phenyl ring have been used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Pharmacokinetics

23 g/mol may influence its bioavailability and pharmacokinetic profile.

Result of Action

For instance, methenamine, when hydrolyzed to formaldehyde, exhibits bactericidal properties .

Action Environment

. This suggests that factors such as temperature and atmospheric composition may influence the compound’s stability and efficacy.

Propriétés

IUPAC Name |

(3-ethoxy-4-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-3-13-10-6-8(7-11)4-5-9(10)12-2/h4-6H,3,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMVGKZMRJJWLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424559 | |

| Record name | 3-Ethoxy-4-methoxy-benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108439-67-4 | |

| Record name | 3-Ethoxy-4-methoxy-benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-ethoxy-4-methoxyphenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-Anilinovinyl)-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B1277515.png)